1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide
Overview
Description
1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C13H14N2O. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . The compound features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide typically involves the reaction of N-methylpyrrole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting N-benzyl-N-methylpyrrole is then reacted with a carboxylic acid derivative, such as an acid chloride or an ester, to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to elicit a therapeutic response .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxamide share structural similarities with 1-Benzyl-n-methyl-1h-pyrrole-2-carboxamide and exhibit similar biological activities.
Pyrrole Derivatives: Other pyrrole derivatives, such as N-benzylpyrrole and N-methylpyrrole, also share structural features and chemical properties with the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and carboxamide groups contribute to its ability to interact with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-benzyl-N-methylpyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-13(16)12-8-5-9-15(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMQTZACSPQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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